7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a tert-butyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-benzylsulfanyl-1,2,4-triazole with α-acetylenic ketones can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as zinc chloride, and specific reaction conditions, such as temperature and solvent choice, can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Material Science: It is used in the development of fluorescent materials due to its photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
Uniqueness
7-(Benzylsulfanyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its combination of functional groups, which impart distinct chemical properties and potential applications. Its benzylsulfanyl group, in particular, contributes to its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C24H25N3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
7-benzylsulfanyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H25N3S/c1-17-22(19-13-9-6-10-14-19)23-25-20(24(2,3)4)15-21(27(23)26-17)28-16-18-11-7-5-8-12-18/h5-15H,16H2,1-4H3 |
InChI Key |
LYXQEIWILVHYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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